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Compound of Interest

Compound Name: Diethyl isobutylmalonate

Cat. No.: B158218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for diethyl
isobutylmalonate, a key intermediate in pharmaceutical synthesis. The document presents a
comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of
diethyl isobutylmalonate.

'H NMR (Proton NMR) Data

Solvent: CDCIs Frequency: 300 MHz
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13C NMR (Carbon NMR) Data
Solvent: CDCls
Chemical Shift (d) ppm Carbon Type
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Infrared (IR) Spectroscopy Data

Technique: Neat (liquid film)
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Wavenumber (cm~?) Intensity Assignment

2960 Strong C-H stretch (alkane)
1735 Strong C=0 stretch (ester)
1468 Medium C-H bend (alkane)
1368 Medium C-H bend (alkane)
1250-1030 Strong, Broad C-O stretch (ester)

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

miz

216 <5 [M]* (Molecular lon)

171 ~ 20 [M - OCH2CHs]*

160 ~10 [M - CaHs]™*

143 ~15 [M - COOCH2CHs]*

115 ~40 [M - COOCH2CHs - C2H4]*
[CH3CH200C=CH:]* (Base

88 ~ 100
Peak)

57 ~50 [CaHo]*

-~ 3)2
43 60 [CH(CHs3)2]*
29 ~70 [CH2CHs]*

Experimental Protocols

The following sections detail the methodologies used for acquiring the spectral data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of diethyl isobutylmalonate.
Instrumentation: A 300 MHz NMR spectrometer.
Procedure:

Sample Preparation: A 5-10 mg sample of diethyl isobutylmalonate was dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

H NMR Acquisition: The proton NMR spectrum was acquired using a standard pulse
sequence. Key parameters included a spectral width of 12 ppm, a relaxation delay of 1
second, and 16 scans.

13C NMR Acquisition: The carbon NMR spectrum was acquired using a proton-decoupled
pulse sequence. Key parameters included a spectral width of 220 ppm, a relaxation delay of
2 seconds, and 1024 scans.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal
at 0.00 ppm for *H NMR and the CDCIs solvent peak at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in diethyl isobutylmalonate.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:

o Sample Preparation: A single drop of neat diethyl isobutylmalonate was placed between
two potassium bromide (KBr) salt plates to create a thin liquid film.

» Data Acquisition: The IR spectrum was recorded from 4000 to 400 cm~*. A background
spectrum of the clean KBr plates was acquired and automatically subtracted from the sample
spectrum. 32 scans were co-added to improve the signal-to-noise ratio.
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» Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum, which was then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of diethyl
isobutylmalonate.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Procedure:

o Sample Introduction: A small amount of the sample was introduced into the ion source via a
direct insertion probe or a gas chromatograph inlet. The sample was vaporized by heating.

 lonization: The gaseous sample molecules were bombarded with a beam of electrons with
an energy of 70 eV.

e Mass Analysis: The resulting positively charged ions were accelerated and separated based
on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

o Detection: The abundance of each ion was measured, and a mass spectrum was generated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like diethyl isobutylmalonate.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectral Analysis of Diethyl Isobutylmalonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158218#diethyl-isobutylmalonate-spectral-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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